4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor-1 (FGFR1) inhibitor, which makes it a promising candidate for the treatment of certain types of cancer, particularly non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 3,4-dimethoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent.
Bromination: The resulting thiadiazole compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The brominated thiadiazole is coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Scientific Research Applications
4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: As a potential FGFR1 inhibitor, it is being studied for its efficacy in treating non-small cell lung cancer.
Biological Studies: The compound is used to study cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to investigate the role of FGFR1 in various biological processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of FGFR1. When fibroblast growth factors bind to FGFR1, they induce receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the MAPK and PLCγ pathways. 4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide binds to FGFR1, preventing its activation and subsequent signaling, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Another FGFR1 inhibitor with similar biological activity.
N-(3,4-dimethylphenyl) 2-bromobenzamide: A structurally related compound with different biological targets.
Uniqueness
4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific inhibition of FGFR1 and its potential application in treating non-small cell lung cancer. Its thiadiazole ring structure also distinguishes it from other benzamide derivatives, providing unique chemical properties and biological activities .
Properties
Molecular Formula |
C17H14BrN3O3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15-19-17(25-21-15)20-16(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,20,21,22) |
InChI Key |
INOZKKJBULKWLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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